OptoBI-1

Photopharmacology Ion Channel Biophysics Optical Control of Signaling

Standard TRPC agonists lack optical control, limiting kinetic dissection of channel gating. OptoBI-1 (CAS 2415272-11-4) addresses this with an azobenzene photoswitch enabling reversible, wavelength-selective TRPC3/6/7 activation (365 nm on / 430 nm off). • Elicits a unique rapid activation-inactivation current profile absent in DAG-mimetic photoswitches • Excludes TRPC4/5 activity for cleaner experimental interpretation in native systems • ≥98% (HPLC); stored at -20°C; shipped ambient with global delivery

Molecular Formula C32H37N5O2
Molecular Weight 523.7 g/mol
Cat. No. B1193284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOptoBI-1
SynonymsOptoBI-1;  OptoBI 1;  OptoBI1
Molecular FormulaC32H37N5O2
Molecular Weight523.7 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
InChIInChI=1S/C32H37N5O2/c1-2-3-7-24-12-16-26(17-13-24)34-35-27-18-14-25(15-19-27)8-6-11-31(38)36-22-20-28(21-23-36)37-30-10-5-4-9-29(30)33-32(37)39/h4-5,9-10,12-19,28H,2-3,6-8,11,20-23H2,1H3,(H,33,39)
InChIKeyLUASQYYRQCWOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OptoBI-1: Light-Controlled TRPC3/6/7 Agonist


OptoBI-1 (CAS: 2415272-11-4, C32H37N5O2, MW: 523.67) is a photochromic small molecule agonist derived from the non-lipidic TRPC channel activator GSK1702934A via the incorporation of an azobenzene photoswitch moiety [1]. It enables reversible, light-mediated control over Transient Receptor Potential Canonical (TRPC) channels, specifically the TRPC3, TRPC6, and TRPC7 subtypes, by photoswitching between a trans (inactive/less-active) and a cis (active) conformation upon exposure to 365 nm and 430 nm light, respectively . This compound serves as a high-precision photopharmacological tool for spatiotemporally manipulating native TRPC conductances and associated cellular Ca²⁺ signaling in a manner independent of lipid metabolism [1]. As a research-use-only compound with a typical purity of ≥98% (HPLC), it is specifically indicated for advanced biophysical and cellular signaling studies .

Photopharmacology workflow

Reversible optical control of TRPC3/6/7 conductance with 365 nm / 430 nm light

Mechanism fit

Non-lipidic azobenzene photoswitch – avoids lipid metabolism interference

Selectivity context

Defined TRPC3/6/7 profile; inactive on TRPC4/5 for cleaner subgroup interrogation

Why Analogs Cannot Substitute OptoBI-1


Procurement of a generic TRPC channel agonist is not a substitute for OptoBI-1 due to fundamental mechanistic and kinetic divergences. First, OptoBI-1 is a non-lipidic, benzimidazole-derived photoswitch, a mechanism entirely distinct from the DAG-mimetic photoswitches like PhoDAG and OptoDArG; these different activation mechanisms yield profoundly different biophysical outcomes, including distinct ion channel current kinetics and gating behaviors [1]. Second, the parent compound, GSK1702934A, lacks the optical control moiety, making it unsuitable for studies requiring high spatiotemporal precision, as it is constitutively active and cannot be switched 'off' with light [2]. Finally, within the class of photoswitchable TRPC agonists, each compound—OptoBI-1, OptoDArG, PhoDAG—elicits a distinct active channel state, as evidenced by unique activation, deactivation, and inactivation current kinetics [1]. This precludes simple interchangeability, as a researcher selecting OptoDArG over OptoBI-1 would be studying a fundamentally different channel gating mechanism, thereby compromising experimental reproducibility and interpretation.

Mechanism mismatch

Non-lipidic photoswitch vs. DAG-mimetics (PhoDAG, OptoDArG); gating kinetics and downstream coupling may differ substantially

No optical control

Parent compound GSK1702934A is constitutively active and cannot be switched off, failing spatiotemporal precision requirements

Kinetic divergence

OptoDArG induces distinct TRPC6 current profiles (no inactivation, different rectification); experiments may not transfer directly

OptoBI-1: Direct Comparison Evidence


Light-Switchable Activation vs. Constitutive Agonism

OptoBI-1 provides reversible, light-mediated control of TRPC3 channel activity, a feature absent in its parent compound, the constitutive agonist GSK1702934A [1]. The active cis-form of OptoBI-1 is generated by 365 nm light and deactivated by 430 nm light. The photostationary state in solution (0.4 mM) yields a >99% conversion to the active cis-form under UV light and about 75% conversion back to the trans-form under blue light, with dark thermal relaxation to trans taking ~50 minutes in DMSO at room temperature . The trans isomer itself exhibits only weak partial agonist activity, approximately doubling basal TRPC3 activity at the highest concentration tested . This dynamic range allows for 'on-off' optical control, in contrast to the continuous, non-modulable activation by GSK1702934A.

Optical control vs. constitutive
Head-to-head
Reversible switching: >99% cis at 365 nm, ~75% trans at 430 nm; trans isomer weak partial agonist
Enables on-off optical control impossible with GSK1702934A
Photostationary state and thermal relaxation measured in DMSO; verify in assay buffer
Photopharmacology Ion Channel Biophysics Optical Control of Signaling

Distinct Kinetic Profile vs. OptoDArG

OptoBI-1 induces a distinct TRPC6 current kinetic profile compared to the DAG-mimetic photoswitch OptoDArG. In whole-cell patch-clamp experiments on TRPC6-overexpressing HEK293T cells, OptoBI-1 (10 μM) activation with UV light was followed by a pronounced inactivation phase, a feature not observed with cis-OptoDArG [1]. Furthermore, OptoBI-1-evoked currents displayed pronounced outward rectification in the current density (CD) at ±100 mV, a biophysical signature not observed for OptoDArG [1]. The activation kinetics (τH) of OptoBI-1-induced currents were also significantly faster when a high-intensity LED light source was used compared to a xenon lamp, being 16-fold faster for activation, a dependency not detailed for OptoDArG under these specific conditions [1].

Kinetic profile vs. OptoDArG
Head-to-head
OptoBI-1: pronounced inactivation and outward rectification; 16-fold faster activation with LED vs. xenon lamp
Different active channel state; supports non-lipidic gating studies
HEK293T-TRPC6 whole-cell patch; UV/blue light source matters
Electrophysiology Ion Channel Gating Kinetic Analysis

TRPC3/6/7 Selectivity vs. DAG-Mimetics

OptoBI-1 exhibits a defined selectivity profile, activating the closely related TRPC3, TRPC6, and TRPC7 channels while lacking effects on TRPC4 and TRPC5 [1]. This contrasts with lipid-based photoswitchable diacylglycerols (DAGs) like PhoDAG and OptoDArG, which are less selective and may broadly activate DAG-sensitive TRP channels, including TRPC2 and TRPC6 [2]. This selectivity is inherited from its parent benzimidazole scaffold, GSK1702934A, which itself is a TRPC3/6 agonist with reported EC50 values of 0.08 µM and 0.44 µM, respectively, and is known to be inactive against other channels like TRPV4, TRPA1, and hERG at 10 µM [3].

Subtype selectivity
Class-level
Active on TRPC3/6/7; inactive on TRPC4/5; inherited from benzimidazole scaffold
Cleaner pharmacology than DAG-mimetics for TRPC3/6/7 subgroup interrogation
Selectivity based on recombinant expression; verify in native tissue
Channel Selectivity TRPC Pharmacology Photopharmacology

Temporal Precision vs. Lipid Photopharmacology

OptoBI-1's non-lipidic mechanism confers higher temporal precision in controlling TRPC3-linked Ca²⁺ signaling compared to lipid photopharmacology. The authors of the original paper explicitly state that the lipid-based approach suffers from 'temporal inaccuracy due to delay and frequency dependence of optical control based on cooperativity of lipid gating' [1]. In contrast, OptoBI-1 enabled high-precision temporal control of TRPC3-linked cell functions such as neuronal firing and endothelial Ca²⁺ transients in native cells, with optical control over the Ca²⁺ signal's activation and deactivation observed on the order of seconds [1]. A 2025 study further demonstrated that a single 1-second UV pulse (3 mW/cm²) of OptoBI-1 was sufficient to trigger maximal NFATc1 nuclear translocation in RBL-2H3 mast cells, underscoring the tool's rapid and precise functional coupling [2].

Temporal precision
Class-level
Single 1-s UV pulse sufficient for maximal NFATc1 nuclear translocation in mast cells
Reported high temporal resolution vs. lipid photoswitches; rapid functional coupling
Data to verify in user’s cellular model; lipid approaches may show kinetic blur
Calcium Signaling Native Tissue Pharmacology Temporal Resolution

OptoBI-1: Validated Research Applications


TRPC6 Channel Gating Biophysics

For researchers aiming to characterize the biophysical properties of TRPC6 channel gating, OptoBI-1 is the reagent of choice over its analogs. As demonstrated in direct comparative electrophysiology, OptoBI-1 induces a unique current kinetic profile characterized by a rapid activation followed by an inactivation phase, a behavior not observed with the DAG-mimetic OptoDArG [1]. This distinct 'fingerprint' is essential for studies seeking to understand the non-lipidic gating pathway of TRPC6. The pronounced outward rectification of OptoBI-1-evoked currents and the dependency of its kinetics on light source intensity (16-fold faster activation with LED vs. xenon lamp) further highlight its utility for advanced biophysical characterization [1].

Cardiovascular & Neuronal TRPC3/6/7 Signaling

OptoBI-1 is the preferred tool for investigating the specific roles of the TRPC3/6/7 channel subgroup in complex native systems like brain slices or primary endothelial cells. Its established selectivity profile, which excludes activity on TRPC4 and TRPC5 [2], provides a cleaner experimental window than the broader-spectrum DAG-based photoswitches (PhoDAG, OptoDArG), which can activate additional DAG-sensitive channels [3]. This selectivity, combined with its high temporal precision over native TRPC3-linked Ca²⁺ transients and neuronal firing [2], allows for unambiguous correlation of TRPC3/6/7 activity to specific physiological or pathophysiological outcomes in cardiovascular and neuronal research models.

Immune Cell NFAT Translocation Control

For immunologists studying the coupling of ion flux to transcriptional programs in mast cells or basophils, OptoBI-1 offers an unparalleled level of precision. A 2025 study validated that a single, brief 1-second UV pulse (3 mW/cm²) is sufficient to trigger a rapid Ca²⁺ entry event that is maximally translated into NFATc1 nuclear translocation, an effect comparable to a robust ionomycin stimulus [4]. Crucially, this TRPC6-mediated Ca²⁺ entry was sufficient to drive transcription but did not trigger degranulation, allowing for the specific investigation of Ca²⁺-transcription coupling in isolation [4]. This enables high-fidelity dissection of signaling pathways without the confounding, global cellular responses induced by less precise pharmacological or genetic interventions.

Spatiotemporal Control of Neuronal Firing

OptoBI-1 provides a powerful non-genetic alternative for optically controlling neuronal excitability. The original paper demonstrated that OptoBI-1 enables high-precision, temporal control over TRPC3-linked cell functions, including the modulation of neuronal firing patterns [2]. The ability to reversibly switch TRPC3 conductance 'on' and 'off' with distinct wavelengths of light (365 nm/430 nm) on a second timescale allows neuroscientists to probe the causal role of TRPC3-mediated depolarization in specific neurons within a circuit, with a spatial resolution defined by the illumination field. This is particularly valuable in systems where genetic targeting is challenging or where the fast kinetics of non-lipidic activation are required to mimic native signaling events.

Application
Selection Property
Validation Focus
TRPC6 gating biophysics studies
Non-lipidic photoswitch with distinct inactivation and rectification profile
Compare current kinetics vs. OptoDArG under identical light conditions
Cardiovascular/neuronal TRPC3/6/7 signaling
TRPC3/6/7 selectivity without TRPC4/5 activation
Confirm Ca²⁺ transient modulation in native cells; rule out DAG-sensitive channels
Immune cell NFAT translocation coupling
Rapid 1-s UV pulse functional coupling without degranulation
Validate NFATc1 nuclear translocation and transcription readout in mast cells
Spatiotemporal control of neuronal firing
Reversible ON/OFF switching on second timescale with 365/430 nm light
Monitor firing rate changes with local illumination; exclude constitutive activation artefacts

Technical Documentation Hub

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36 linked technical documents
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